molecular formula C13H21ClN2O2S B1422302 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride CAS No. 1240529-27-4

4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B1422302
CAS No.: 1240529-27-4
M. Wt: 304.84 g/mol
InChI Key: ALFSMDMFRCRDRR-UHFFFAOYSA-N
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Description

4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1240529-27-4 . It has a molecular weight of 304.84 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-methyl-N-(3-piperidinylmethyl)benzenesulfonamide hydrochloride . The InChI code is 1S/C13H20N2O2S.ClH/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12;/h4-7,12,14-15H,2-3,8-10H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride derivatives have been studied for their antimicrobial properties. For instance, Vinaya et al. (2009) explored the synthesis of certain piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The study highlighted that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity (Vinaya et al., 2009).

Receptor Activity

Research by Hu et al. (2001) investigated a series of (4-piperidin-1-yl)-phenyl sulfonamides for their activity on the human beta(3)-adrenergic receptor (AR). They found that certain modifications in the compounds resulted in potent full agonists at the beta(3) receptor, highlighting the potential of these derivatives in receptor activity studies (Hu et al., 2001).

Molecular Structure and Characterization

Kumar et al. (2012) conducted a study on the molecular structure of a specific benzene sulfonamide compound. Their research provided insights into the molecular conformation and stability, contributing to the broader understanding of sulfonamide derivatives (Kumar et al., 2012).

Synthesis and Chemical Reactions

Research in the field of organic chemistry has focused on the synthesis and reaction mechanisms of sulfonamide derivatives. For example, a study by Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations using piperidine derivatives (Arnold et al., 2003).

Medicinal Chemistry

Sonda et al. (2003) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, to study their activity as serotonin 4 (5-HT4) receptor agonists. This highlights the compound's significance in medicinal chemistry, particularly in the context of gastrointestinal motility (Sonda et al., 2003).

Safety and Hazards

The safety information includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12;/h4-7,12,14-15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFSMDMFRCRDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-27-4
Record name Benzenesulfonamide, 4-methyl-N-(3-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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